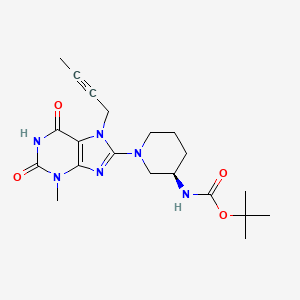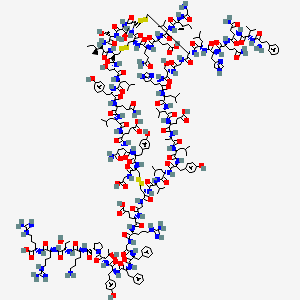
Impureté H de l’acébutolol
Vue d'ensemble
Description
1,3-Bis(2-acetyl-4-butyramidophenoxy)-2-hydroxypropane, also known as 2-acetyl-4-butyramidophenoxy-1,3-dihydroxypropane, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound has been found to have several unique properties, including the ability to act as an inhibitor of enzymes, and its ability to bind to proteins and other molecules. Its use has been studied in a variety of fields, including biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
Contrôle de la qualité pharmaceutique
L’Impureté H de l’acébutolol est utilisée comme étalon de référence dans l’industrie pharmaceutique {svg_1}. L’étude des impuretés dans l’acébutolol est essentielle pour la recherche, l’optimisation et le contrôle de la qualité des procédés pharmaceutiques {svg_2}.
L’this compound est utilisée pour s’assurer que le processus de fabrication n’introduit aucune impureté indésirable qui pourrait compromettre l’intégrité du produit final {svg_3}.
Stockage des médicaments
Pendant le stockage des médicaments, il est important de minimiser la formation d’impuretés {svg_4}. L’this compound peut être utilisée pour surveiller la stabilité des médicaments pendant le stockage {svg_5}.
Applications cliniques
L’this compound est utilisée dans les applications cliniques pour garantir la sécurité et l’efficacité des médicaments {svg_6}. Elle aide à identifier tout effet secondaire potentiel causé par les impuretés {svg_7}.
Recherche et développement
L’this compound est utilisée dans la recherche et le développement pour explorer de nouvelles formulations de médicaments et améliorer les formulations existantes {svg_8}. Elle aide à comprendre l’impact des impuretés sur les performances des médicaments {svg_9}.
Conformité réglementaire
L’this compound est utilisée pour se conformer aux normes réglementaires établies par des organisations comme la Pharmacopée européenne {svg_10}.
Mécanisme D'action
Mode of Action
Acebutolol Impurity H is a selective β1-receptor antagonist . It blocks these receptors, thereby lowering the heart rate and blood pressure . This action is essentially the reverse effect of epinephrine . It is also considered a partial agonist due to its intrinsic sympathomimetic activity (ISA), providing a low level of β stimulation at rest but acting as a typical β receptor blocker during high sympathetic activity .
Pharmacokinetics
It is known that acebutolol, the parent compound, has lipophilic properties and can cross the blood-brain barrier . This suggests that Acebutolol Impurity H may have similar properties. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Acebutolol Impurity H.
Result of Action
The primary result of Acebutolol Impurity H’s action is a reduction in heart rate and blood pressure . This can be beneficial in conditions such as hypertension and arrhythmias . By reducing the workload on the heart, it can help prevent conditions such as heart failure and myocardial infarction .
Propriétés
IUPAC Name |
N-[3-acetyl-4-[3-[2-acetyl-4-(butanoylamino)phenoxy]-2-hydroxypropoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O7/c1-5-7-26(33)28-19-9-11-24(22(13-19)17(3)30)35-15-21(32)16-36-25-12-10-20(14-23(25)18(4)31)29-27(34)8-6-2/h9-14,21,32H,5-8,15-16H2,1-4H3,(H,28,33)(H,29,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBONHQVMSZXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)NC(=O)CCC)C(=O)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157881 | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1329613-31-1 | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329613311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Bis(2-acetyl- 4-butyramidophenoxy)-2-hydroxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00157881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-ACETYL-4-(3-(2-ACETYL-4-(BUTANOYLAMINO)PHENOXY)-2-HYDROXYPROPOXY)PHENYL)BUTANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S2RD291K0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)

